
1-Cyclopropyl-1,1-dichloroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1,1-dichloroethane is an organic compound with the molecular formula C5H8Cl2 It is a derivative of cyclopropane, where one of the hydrogen atoms is replaced by a 1,1-dichloroethyl group
Preparation Methods
1-Cyclopropyl-1,1-dichloroethane can be synthesized through several methods. One common synthetic route involves the chlorination of cyclopropylmethylketone using phosphorus pentachloride. The reaction product is then subjected to double dehydrochlorination in the presence of a strong base, such as potassium tert-butoxide in dimethyl sulfoxide . This method, however, has a relatively low yield (20-25%).
Another method involves the reaction of malonic acid derivatives with 1,2-dichloro compounds in the presence of an alcoholate as a condensation agent . This process is more efficient and can be scaled up for industrial production.
Chemical Reactions Analysis
1-Cyclopropyl-1,1-dichloroethane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or both chlorine atoms.
Reduction Reactions: The compound can be reduced to form cyclopropylmethyl compounds.
Dehydrochlorination: This reaction involves the removal of hydrogen chloride to form cyclopropylacetylene.
Common reagents used in these reactions include strong bases like potassium tert-butoxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-1,1-dichloroethane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,1-dichloroethane involves its ability to undergo cyclopropanation reactions. These reactions typically proceed via a cheletropic mechanism, where the compound forms a cyclopropane ring through the interaction with carbenes or carbenoids . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
1-Cyclopropyl-1,1-dichloroethane can be compared with other similar compounds, such as:
Cyclopropylacetylene: This compound is formed by the dehydrochlorination of this compound and is used as a building block in organic synthesis.
Cyclopropane Derivatives: Other derivatives of cyclopropane, such as cyclopropylmethylketone, share similar structural features but differ in their reactivity and applications.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
40459-85-6 |
|---|---|
Molecular Formula |
C5H8Cl2 |
Molecular Weight |
139.02 g/mol |
IUPAC Name |
1,1-dichloroethylcyclopropane |
InChI |
InChI=1S/C5H8Cl2/c1-5(6,7)4-2-3-4/h4H,2-3H2,1H3 |
InChI Key |
LBZIRCYUJPGOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


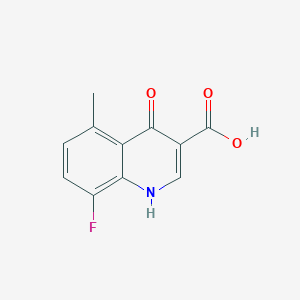
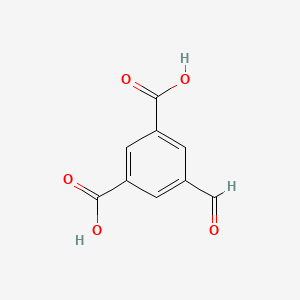
![2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution](/img/structure/B12077775.png)
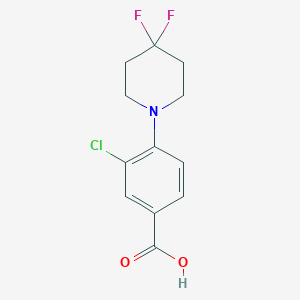



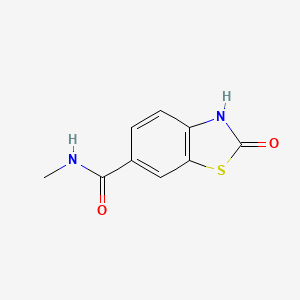



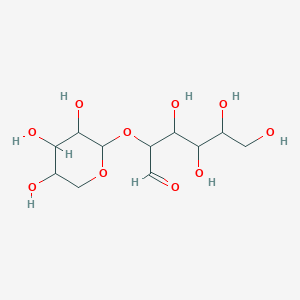

![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)
